Strategic Overview: The Role and Chemistry of 1,3-Diethyl-5-nitroso-6-aminouracil
Strategic Overview: The Role and Chemistry of 1,3-Diethyl-5-nitroso-6-aminouracil
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Diethyl-5-nitroso-6-aminouracil
This document provides a comprehensive technical overview of the synthesis and characterization of 1,3-Diethyl-5-nitroso-6-aminouracil (CAS No: 89073-60-9). As a crucial intermediate in the synthesis of various pharmaceuticals, including xanthine derivatives like theophylline, a thorough understanding of its preparation and analytical validation is paramount for researchers in organic synthesis and drug development.[1][2] This guide is structured to deliver not only procedural steps but also the underlying chemical principles and safety imperatives, reflecting field-proven insights for ensuring experimental success and laboratory safety.
1,3-Diethyl-5-nitroso-6-aminouracil is a heterocyclic compound derived from uracil. Its molecular architecture, featuring a pyrimidine core with diethyl substitutions at the N1 and N3 positions, an amino group at C6, and a reactive nitroso group at C5, makes it a versatile building block.[1][3] The primary synthetic value of this compound lies in the reactivity of the C5-nitroso and C6-amino groups, which can be readily transformed into a pyrazine ring, forming the core of purine systems.
The synthesis hinges on a classic electrophilic aromatic substitution reaction. The 6-amino group acts as a powerful activating group, increasing the electron density of the pyrimidine ring and directing the incoming electrophile—the nitrosonium ion (NO⁺)—to the C5 position.[1][4] Given that many N-nitroso compounds are classified as potential carcinogens, the synthesis and handling of this intermediate demand rigorous safety protocols and precise analytical characterization to ensure the purity of the final products and the safety of personnel.[5][6]
Synthesis Pathway and Experimental Protocol
The most direct and widely employed method for synthesizing 1,3-Diethyl-5-nitroso-6-aminouracil is the nitrosation of its precursor, 1,3-diethyl-6-aminouracil.[2]
Synthesis Principle: Electrophilic Nitrosation
The core of the synthesis is the reaction of the primary aromatic amine on the uracil ring with nitrous acid (HNO₂). Nitrous acid is generated in situ from the acidification of sodium nitrite (NaNO₂). The acidic conditions protonate nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). This ion is then attacked by the electron-rich C5 position of the 1,3-diethyl-6-aminouracil ring.
Caption: Reaction mechanism for the synthesis of 1,3-Diethyl-5-nitroso-6-aminouracil.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations must be performed inside a certified chemical fume hood.
Materials and Reagents:
-
1,3-Diethyl-6-aminouracil
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
Ethanol (for washing)
-
Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution of Precursor: In a 250 mL beaker, suspend 10.0 g of 1,3-diethyl-6-aminouracil in 100 mL of distilled water.
-
Acidification: While stirring, add 5 mL of glacial acetic acid to the suspension. The precursor may not fully dissolve, which is acceptable for this reaction.
-
Cooling: Place the beaker in an ice bath and cool the mixture to 0-5 °C with continuous stirring. Maintaining this low temperature is critical to prevent the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction.[1]
-
Preparation of Nitrite Solution: In a separate flask, dissolve 4.2 g of sodium nitrite in 20 mL of cold distilled water.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold uracil suspension over a period of 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C. A distinct color change to a deep pink or magenta should be observed as the product precipitates.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the pink solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 50 mL of cold distilled water followed by 25 mL of cold ethanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically high.
Caption: Experimental workflow for the synthesis and isolation of the target compound.
Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. Due to the reactive nature of nitroso compounds, a multi-technique approach is recommended.[7]
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of 1,3-Diethyl-5-nitroso-6-aminouracil.
| Property | Value | Reference(s) |
| CAS Number | 89073-60-9 | [3][8] |
| Molecular Formula | C₈H₁₂N₄O₃ | [3][8] |
| Molecular Weight | 212.21 g/mol | [3][8] |
| Appearance | Pink solid | [3] |
| Melting Point | 217-218 °C | [3] |
| Solubility | Soluble in DMSO, DMF, Chloroform | [3] |
Spectroscopic and Chromatographic Data
The structural identity and purity of the compound are confirmed using the following analytical methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet) and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the two distinct carbons of the ethyl groups, the carbonyl carbons (C2, C4), and the aromatic carbons of the uracil ring (C5, C6). |
| FT-IR (ATR) | Characteristic absorption bands: N-H stretching (amino group, ~3300-3400 cm⁻¹), C-H stretching (aliphatic, ~2900-3000 cm⁻¹), C=O stretching (carbonyls, ~1650-1720 cm⁻¹), N=O stretching (nitroso group, ~1500 cm⁻¹). |
| HRMS | The measured exact mass should be within ±5 ppm of the calculated value for the molecular ion [M+H]⁺, confirming the elemental composition. |
| HPLC-UV | A single major peak when analyzed on a C18 reverse-phase column, indicating high purity. The retention time and UV spectrum serve as identifiers. |
Modern analytical platforms, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), are particularly powerful for the analysis of nitroso compounds, providing exceptional sensitivity and selectivity to detect and quantify the target compound and any potential impurities.[9]
Critical Safety and Handling Protocols
N-nitroso compounds as a class are associated with significant health risks, including potential carcinogenicity.[6][10] Therefore, all handling of 1,3-Diethyl-5-nitroso-6-aminouracil and its precursors must be governed by stringent safety protocols.
-
Engineering Controls : All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, chemical-resistant nitrile gloves, and splash-proof safety goggles or a full-face shield.[11][12]
-
Handling : Avoid creating dust. Use a wet method for cleaning any spills.[12] Never eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[11]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials.[12]
-
Disposal : Dispose of waste material in accordance with all local, regional, and national regulations for hazardous chemical waste.
| Hazard Statement | Description |
| H301 | Toxic if swallowed[13] |
Conclusion
This guide outlines a reliable and well-characterized pathway for the synthesis of 1,3-Diethyl-5-nitroso-6-aminouracil. The procedure is robust, but the causality behind each step—particularly temperature control during the nitrosation reaction—is critical for achieving a high yield and purity. The provided characterization data serves as a benchmark for validating the final product. Above all, the potential hazards associated with N-nitroso compounds necessitate an unwavering commitment to the safety protocols detailed herein. For professionals in drug discovery and development, a mastery of this synthesis is a key step in the creation of advanced purine-based therapeutics.
References
-
Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances.[14]
-
UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY. AquigenBio.[5]
-
Nucleic Acid Related Compounds. 107. Efficient Nitration of Uracil Base and Nucleoside Derivatives1. FIUnix Faculty Sites.
-
Synthesis of Nitroso Compounds: A Practical Guide. AquigenBio.[7]
-
Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH&Co.KG.[11]
-
Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PMC - NIH.
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH.[15]
-
Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL. lookchem.[3]
-
Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.[16]
-
Acylation of some 6-aminouracil derivatives. The Journal of Organic Chemistry.
-
Determination of N-nitroso Compounds by High-Performance Liquid Chromatography With Postcolumn Reaction and a Thermal Energy Analyzer. PubMed.[17]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.[9]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. Aragen.
-
Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate.[18]
-
1,3-Diethyl-5-nitroso-6-aminouracil. LGC Standards.
-
N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. NJ.gov.[12]
-
1,3-Diethyl-5-nitroso-6-aminouracil. Santa Cruz Biotechnology.[8]
-
N-NITROSO COMPOUNDS. Delaware Health and Social Services.[10]
-
1,3-Diethyl-5-nitroso-6-aminouracil. CymitQuimica.[19]
-
1,3-DIETHYL-5-NITROSO-6-AMINOURACIL. ChemicalBook.[20]
-
OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. Occupational Safety and Health Administration.[6]
-
A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Scirp.org.[21]
-
New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. RSC Publishing.
-
6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL. CymitQuimica.
-
6-Amino-1,3-dimethyl-5-nitrosouracil. Benchchem.[1]
-
Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. Google Patents.[2]
-
Nitrosation and nitrosylation. Wikipedia.[4]
-
Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. PubMed.
-
89073-60-9, 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL Formula. ECHEMI.[13]
-
1,3-Diethyl-5-nitroso-6-aminouracil. MySkinRecipes.[22]
Sources
- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 2. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 3. Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | lookchem [lookchem.com]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 6. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 7. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 8. scbt.com [scbt.com]
- 9. fda.gov [fda.gov]
- 10. dhss.delaware.gov [dhss.delaware.gov]
- 11. chemos.de [chemos.de]
- 12. nj.gov [nj.gov]
- 13. echemi.com [echemi.com]
- 14. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 1,3-Diethyl-5-nitroso-6-aminouracil | CymitQuimica [cymitquimica.com]
- 20. 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | 89073-60-9 [chemicalbook.com]
- 21. scirp.org [scirp.org]
- 22. 1,3-Diethyl-5-nitroso-6-aminouracil [myskinrecipes.com]
